- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 257-261

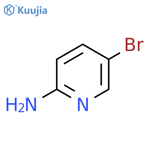

Cas no 947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine structure](https://it.kuujia.com/scimg/cas/947248-68-2x500.png)

947248-68-2 structure

Nome del prodotto:6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Numero CAS:947248-68-2

MF:C6H5BrN4

MW:213.034699201584

MDL:MFCD11656619

CID:94922

PubChem ID:25215940

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine

- (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

- 2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE

- XHBQNLHFUPSZNL-UHFFFAOYSA-N

- EBD472434

- RW2853

- TRA0024671

- PB26677

- AM807460

- SY017073

- AB0027818

- W9703

- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (ACI)

- FS-2992

- 6-bromo-1H-4lambda~5~-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- J-518277

- 947248-68-2

- CS-W008421

- DB-080009

- AKOS015834699

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, AldrichCPR

- SCHEMBL43051

- Z1269142865

- DTXSID80649138

- EN300-98445

- MFCD11656619

-

- MDL: MFCD11656619

- Inchi: 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)

- Chiave InChI: XHBQNLHFUPSZNL-UHFFFAOYSA-N

- Sorrisi: BrC1=CN2C(=NC(N)=N2)C=C1

Proprietà calcolate

- Massa esatta: 211.97000

- Massa monoisotopica: 211.96976g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 11

- Conta legami ruotabili: 0

- Complessità: 154

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 56.2

- XLogP3: 1.1

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 2.09

- PSA: 56.21000

- LogP: 1.65520

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302;H315;H320;H335

- Dichiarazione di avvertimento: P261;P280;P301+P312;P302+P352;P305+P351+P338

- Condizioni di conservazione:Room temperature

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011436-100G |

6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 100g |

¥ 1,333.00 | 2023-04-12 | |

| Ambeed | A209273-100g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 100g |

$202.0 | 2025-02-25 | |

| eNovation Chemicals LLC | K09229-2g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | >95% | 2g |

$290 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF448-20g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97+% | 20g |

864.0CNY | 2021-08-04 | |

| Apollo Scientific | OR310898-25g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 25g |

£75.00 | 2025-02-20 | |

| Enamine | EN300-98445-5.0g |

6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 95.0% | 5.0g |

$58.0 | 2025-02-21 | |

| Apollo Scientific | OR310898-1g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 1g |

£15.00 | 2025-03-21 | |

| eNovation Chemicals LLC | K09229-4g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | >95% | 4g |

$650 | 2024-05-23 | |

| Matrix Scientific | 073783-5g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine, 95+% |

947248-68-2 | 95+% | 5g |

$1750.00 | 2023-09-08 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1710-100g |

2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |

947248-68-2 | 96% | 100g |

$479 | 2023-09-07 |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: 1,4-Dioxane ; 0 °C → rt; 12 h, rt

1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Riferimento

- Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Riferimento

- Preparation of N-(benzothiazolyl)acetamide derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C → reflux; 2 h, reflux

1.2 20 °C → reflux; 2 h, reflux

Riferimento

- Aminotriazoles as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory, autoimmune and allergic disorders, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1 h, rt

1.2 rt; 3 h, rt → reflux

1.2 rt; 3 h, rt → reflux

Riferimento

- Preparation of fused heteroaromatic compounds for organic electroluminescent device, Korea, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Riferimento

- Preparation of triazolopyridines as apoptosis signal-regulating kinase (ASK) inhibitors for treatment of autoimmune, inflammatory, cardiovascular, and/or neurodegenerative diseases., World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Riferimento

- Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, rt

1.2 reflux

1.2 reflux

Riferimento

- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 18 h, rt → 60 °C

Riferimento

- Preparation and uses of 2-amino-1,2,4-triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1.5 h, rt; 3 h, 60 °C

Riferimento

- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors for treating inflammatory diseases, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt; rt → 60 °C

1.2 60 °C; 2 h, 60 °C

1.2 60 °C; 2 h, 60 °C

Riferimento

- Preparation of prodrug derivatives of substituted triazolopyridine monopolar spindle 1 kinase inhibitors and their use for the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Riferimento

- Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; > 1 min, 25 °C

1.2 1 d, reflux

1.3 Reagents: Water ; 1 h

1.2 1 d, reflux

1.3 Reagents: Water ; 1 h

Riferimento

- Preparation of triazolopyridine compounds as PDE10A inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Riferimento

- Preparation of benzoxazepines based PI3K/mTOR inhibitors against proliferative diseases, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of substituted 5-aminopyrazoles as potent selective adenosine A1 receptor antagonists, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C

1.2 60 °C; 2 h, 60 °C

1.2 60 °C; 2 h, 60 °C

Riferimento

- Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase, Journal of Medicinal Chemistry, 2020, 63(15), 8025-8042

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C → reflux; 2 h, reflux

1.2 20 °C → reflux; 2 h, reflux

Riferimento

- A selective inhibitor reveals PI3Kγ dependence of TH17 cell differentiation, Nature Chemical Biology, 2012, 8(6), 576-582

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C; 20 °C → reflux; 2 h, reflux

1.2 20 °C; 20 °C → reflux; 2 h, reflux

Riferimento

- Methods for the identification of phosphatidylinositol kinase interacting molecules and for the purification of phosphatidylinositol kinase proteins, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt

Riferimento

- Preparation of substituted 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives and use thereof, World Intellectual Property Organization, , ,

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Raw materials

- Ethyl [(5-bromopyridin-2-yl)carbamothioyl]carbamate

- Carbon(isothiocyanatidic)acid Ethyl Ester

- 5-bromopyridin-2-amine

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Preparation Products

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Letteratura correlata

-

1. Back matter

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Prodotti correlati

- 2098022-86-5(6-(Tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole)

- 1323966-42-2(4-Chloro-3-ethoxy-2-fluorobenzoyl chloride)

- 2229165-81-3(tert-butyl N-1-(3-chloroprop-1-en-2-yl)cyclopentylcarbamate)

- 613-93-4(N-Methylbenzamide)

- 17066-67-0(b-Selinene, (~90%))

- 2227799-93-9(tert-butyl N-{3-(3S)-3-aminobutyl-4-methoxyphenyl}carbamate)

- 1354706-49-2(1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid)

- 1262006-04-1(4-(5-Cyano-2-fluorophenyl)-3-fluorobenzoic acid)

- 325763-68-6(1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate)

- 2877686-64-9(N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Purezza:99%

Quantità:100g

Prezzo ($):182.0